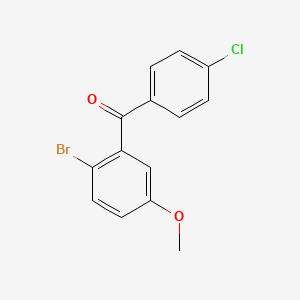

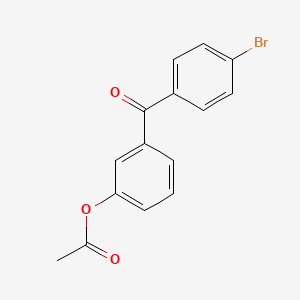

3-Acetoxy-4'-bromobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and is dependent on the starting materials and reaction conditions. For instance, the synthesis of 2-hydroxy-4′-hydroxybenzophenones or their 3′-acylated counterparts involves cascade reactions of 3-formylchromones with diversely substituted penta-3,4-dien-2-ones, which can proceed through either a [4 + 2] annulation or a [3 + 3] cyclization depending on the substitution patterns of the substrates . This suggests that the synthesis of 3-Acetoxy-4'-bromobenzophenone could potentially be achieved through similar annulation reactions, with appropriate modifications to introduce the acetoxy and bromo substituents.

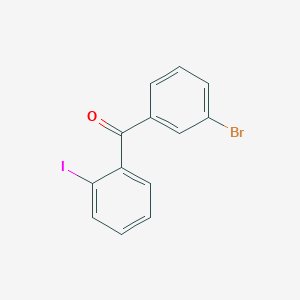

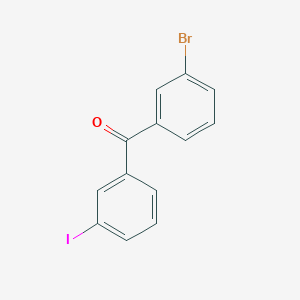

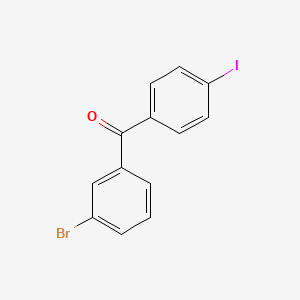

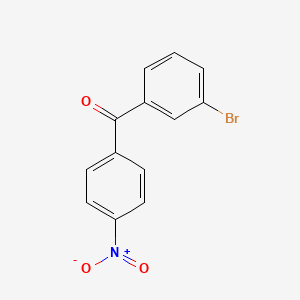

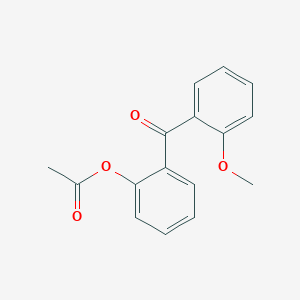

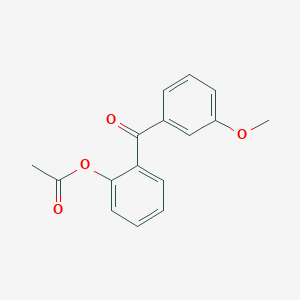

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzophenone core, which can be further modified with various substituents. The papers provided do not directly analyze the molecular structure of 3-Acetoxy-4'-bromobenzophenone, but they do discuss the synthesis and properties of related compounds, which implies that the molecular structure of such derivatives can significantly influence their reactivity and properties .

Chemical Reactions Analysis

The chemical reactions involving benzophenone derivatives can be quite diverse. For example, the synthesis of meso-substituted tetrabenzoporphyrins involves the condensation of substituted phenols with acids, followed by a reaction with phthalimide in the presence of zinc acetate . These reactions highlight the reactivity of the phenolic OH group and the potential for further functionalization, which could be relevant for the synthesis and reactions of 3-Acetoxy-4'-bromobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure and substituents. While the papers do not provide specific data on 3-Acetoxy-4'-bromobenzophenone, they do describe the synthesis and properties of related compounds. For instance, the overall yield of 3,5-Di-tert-butyl-4-hydroxybenzoic acid synthesis and the spectral properties of synthesized compounds are discussed . These properties are crucial for understanding the behavior of these compounds in various environments and can provide a basis for predicting the properties of 3-Acetoxy-4'-bromobenzophenone.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Research has identified the potential of bromophenol derivatives, closely related to 3-Acetoxy-4'-bromobenzophenone, in exhibiting strong antioxidant properties and radical scavenging activity. Studies on natural bromophenols isolated from marine red algae have shown potent scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting their application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012). Similarly, bromophenols have demonstrated moderate activity against ABTS radicals, indicating their potential in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Carbonic Anhydrase Inhibitory Activity

Novel bromophenol derivatives have been synthesized and tested for their inhibitory potencies against carbonic anhydrase (CA), a pH regulatory enzyme. These compounds, including natural bromophenols and their synthesized derivatives, showed significant inhibitory activity against human isoforms hCA I and hCA II, highlighting their potential therapeutic applications (Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci, 2013).

Anticancer and Antimicrobial Activities

Bromophenol derivatives have been explored for their anticancer and antimicrobial potentials. Some derivatives synthesized from natural bromophenols have shown significant antioxidant and anticancer activities at the cellular level, suggesting their relevance in drug development for cancer treatment and other diseases (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022). Furthermore, novel antioxidant bromophenols with inhibitory actions against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase have been identified, showcasing their potential in addressing neurodegenerative diseases and metabolic disorders (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).

properties

IUPAC Name |

[3-(4-bromobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHFTMSEVMDBEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641634 |

Source

|

| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-4'-bromobenzophenone | |

CAS RN |

890099-61-3 |

Source

|

| Record name | 3-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.